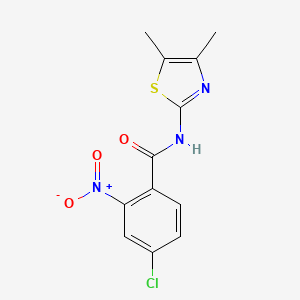![molecular formula C12H15N3O3 B5702735 5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)
5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as barbituric acid and is widely used in the pharmaceutical and chemical industries. The compound is synthesized through a complex process and has a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione is not well understood. However, it is known to act on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to sedation and relaxation of the muscles, which makes it useful as a sedative and anesthetic.
Biochemical and Physiological Effects
The compound has several biochemical and physiological effects. It is known to induce sedation, hypnosis, and anesthesia. It can also cause respiratory depression and hypotension. In high doses, it can lead to coma and death. The compound is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione in lab experiments include its low cost, easy availability, and high purity. The compound is also stable and can be stored for long periods without degradation. However, the compound has several limitations, including its toxicity and potential for abuse. It is also a controlled substance, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione. One area of research is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of research is the discovery of new applications for the compound in the pharmaceutical and chemical industries. Finally, research on the mechanism of action of the compound could lead to the development of new drugs that target the central nervous system.
Synthesemethoden
The synthesis of 5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione involves the reaction of urea with diethyl malonate, which leads to the formation of barbituric acid. The reaction requires the use of a strong base such as sodium ethoxide or sodium hydroxide to facilitate the reaction. The synthesis process is complex and requires careful control of reaction conditions to achieve high yields.
Wissenschaftliche Forschungsanwendungen
The compound has a wide range of applications in scientific research. It is commonly used as a standard reference material for the calibration of analytical instruments such as mass spectrometers and gas chromatographs. Barbituric acid is also used as a starting material for the synthesis of other compounds such as pharmaceutical drugs, agrochemicals, and dyes.
Eigenschaften
IUPAC Name |
5-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-12(2)4-7(3-8(16)5-12)14-9-6-13-11(18)15-10(9)17/h3,6,14H,4-5H2,1-2H3,(H2,13,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCDKSRMJMVFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CNC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5702671.png)

![N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702678.png)

![N-benzyl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5702690.png)
![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5702699.png)

![6,12,18,23-tetraoxatetraspiro[4.2.1.2.4~13~.2~10~.2~8~.2~5~]tricosan-9-one](/img/structure/B5702716.png)




![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)
